molecular formula C16H19F3O5S B8816079 trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate

trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate

Cat. No. B8816079
M. Wt: 380.4 g/mol
InChI Key: KXBHAJSVWZLHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate is a useful research compound. Its molecular formula is C16H19F3O5S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate

Molecular Formula

C16H19F3O5S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[4-[4-(trifluoromethylsulfonyloxy)phenyl]cyclohexyl]acetate

InChI

InChI=1S/C16H19F3O5S/c1-23-15(20)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)24-25(21,22)16(17,18)19/h6-9,11-12H,2-5,10H2,1H3

InChI Key

KXBHAJSVWZLHSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethyl amine (8.1 mL, 57.99 mmol) was added dropwise to [4-(4-hydroxyphenyl)cyclohexyl]acetic acid methyl ester (9.6 g, 38.66 mmol) dissolved in CH2Cl2 and trifluoromethane sulphonic acid (8.1 mL, 48.32 mmol) solution at 0° C. The reaction mixture was warmed up to reach ambient temperature and stirred for 5 hours. The reaction mixture was poured into 200 mL water and extracted with CH2Cl2. The organic phase was washed with saturated sodium bicarbonate solution, brine and anhydrous Na2SO4. The solvent was reduced under reduced pressure, the residue was purified in silica gel using CH2Cl2 as an eluent to obtain [4-(4-trifluoromethanesulfonyloxyphenyl)cyclohexyl]acetic acid methyl ester (13.4 g, 91%) as a white solid.
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.